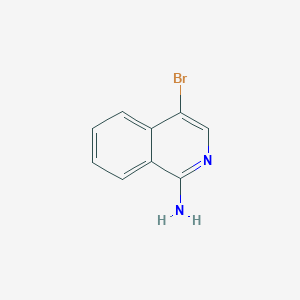

4-Bromoisoquinolin-1-amine

Beschreibung

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline framework is a fundamental building block in the synthesis of a vast array of natural products and synthetic molecules. chemimpex.comgoogle.com Its structural rigidity and the presence of a nitrogen atom provide unique electronic and steric properties, making it an attractive template for the design of complex chemical entities. google.comsci-hub.box The isoquinoline nucleus can be readily functionalized at various positions, allowing for the generation of diverse libraries of compounds with distinct three-dimensional arrangements. nih.gov This chemical tractability has made the synthesis of isoquinoline derivatives a major focus for organic chemists. chemimpex.com Traditional methods for constructing the isoquinoline core include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, though newer, more efficient transition metal-catalyzed syntheses are continually being developed. google.comresearchgate.net

Role of Isoquinoline Scaffolds in Contemporary Drug Discovery and Development

The isoquinoline scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. chemimpex.com This has led to the development of numerous isoquinoline-based drugs with a wide spectrum of therapeutic applications. acs.org Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents. chemimpex.comacs.orgchemshuttle.comchemicalbook.com For instance, some isoquinoline compounds have shown promise as topoisomerase inhibitors for cancer therapy, while others are being explored for their ability to combat drug-resistant strains of pathogens. chemicalbook.com The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a derivative of isoquinoline, is found in various alkaloids with demonstrated antitumor and antiretroviral activities. chemshuttle.comopenmedicinalchemistryjournal.com The versatility of the isoquinoline core allows medicinal chemists to design molecules with specific pharmacological profiles, making it a crucial component in the modern drug discovery pipeline. nih.govacs.org

Overview of Halogenated Isoquinolines in Medicinal Chemistry

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, onto the isoquinoline scaffold can significantly modulate a compound's physicochemical and biological properties. Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins. cymitquimica.com For example, a study on isoquinoline-1,3-dione-based inhibitors of the deubiquitinase USP2 demonstrated that the presence and position of halogen substituents were crucial for potency and selectivity. researchgate.net Specifically, the introduction of a fluorine atom could switch the inhibitor's selectivity from USP2 to USP7. researchgate.net

The presence of a bromine atom, as in 4-bromoisoquinoline (B23445), is particularly useful in synthetic chemistry. The carbon-bromine bond can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of diverse functional groups at the 4-position of the isoquinoline ring. openmedicinalchemistryjournal.com This synthetic handle makes brominated isoquinolines valuable intermediates for the creation of complex molecules with potential therapeutic applications. researchgate.netambeed.com For instance, commercially available 4-bromoisoquinoline has been used as a starting material to synthesize C4-substituted isoquinolines with cytotoxic properties. openmedicinalchemistryjournal.com

Contextualization of 4-Bromoisoquinolin-1-amine within Current Isoquinoline Research

The specific compound this compound combines two key features on the isoquinoline scaffold: a bromine atom at the 4-position and an amino group at the 1-position. While extensive research on this exact molecule is not widely published, its structural components place it firmly within several active areas of medicinal chemistry research.

The 4-aminoisoquinoline (B122460) moiety is recognized as a valuable building block in the synthesis of pharmaceuticals, particularly in the development of anticancer and anti-inflammatory drugs. chemimpex.com The amino group can act as a hydrogen bond donor and a site for further chemical modification. Research into 4-aminoquinolines, a closely related scaffold, has a long history in the development of antimalarial drugs. nih.govacs.org

The bromine at the 4-position, as previously mentioned, provides a reactive site for further chemical elaboration. openmedicinalchemistryjournal.comacs.org This allows for the potential to synthesize a library of derivatives from this compound, each with potentially unique biological activities. The synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones has been reported, highlighting the accessibility of this substitution pattern. researchgate.netchemicalbook.comambeed.com

Given the known biological activities of both amino- and bromo-substituted isoquinolines, this compound represents a promising starting point for the discovery of new bioactive molecules. For example, a patent describes the use of 4-aminoisoquinoline-8-methyl formate (B1220265) derivatives for the potential treatment of dementia and for their analgesic effects, underscoring the therapeutic potential of this class of compounds. google.com The combination of the 1-amino group, known for its role in biological interactions, and the synthetically versatile 4-bromo substituent suggests that this compound is a compound of significant interest for future medicinal chemistry research, particularly in the search for new anticancer and antimicrobial agents. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromoisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOLBIUYICZCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309879 | |

| Record name | 4-bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-27-4 | |

| Record name | 55270-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-isoquinolinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromoisoquinolin 1 Amine and Its Derivatives

Established Synthetic Routes to 4-Bromoisoquinoline (B23445) Precursors

The construction of the 4-bromoisoquinoline core is a key step, and several methods have been developed to achieve this. These routes often involve the formation of the isoquinoline (B145761) ring system with the bromine atom already in place or the subsequent bromination of an isoquinoline precursor.

Palladium-Catalyzed Electrocyclic Reaction for Haloisoquinoline Formation

A notable method for the selective synthesis of 4-bromoisoquinolines involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net This approach allows for the direct incorporation of a bromine atom at the 4-position of the isoquinoline ring. The reaction conditions can be tuned to selectively produce either 4-bromoisoquinolines or 4-bromoisoquinolones. researchgate.net For the synthesis of 4-bromoisoquinolines, a catalytic system of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile (B52724) is typically employed. researchgate.net

This methodology is attractive for its ability to introduce bromine, a versatile handle for further functionalization, directly into the isoquinoline core during its formation. The reaction proceeds smoothly for a variety of substrates, affording the desired products in moderate to good yields. researchgate.net

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Phenyl | H | 4-Bromo-3-phenylisoquinoline | 85 |

| 2 | o-Tolyl | H | 4-Bromo-3-(o-tolyl)isoquinoline | 72 |

| 3 | p-Methoxyphenyl | H | 4-Bromo-3-(p-methoxyphenyl)isoquinoline | 78 |

| 4 | p-Nitrophenyl | H | 4-Bromo-3-(p-nitrophenyl)isoquinoline | Trace |

| 5 | 2-Thienyl | H | 4-Bromo-3-(2-thienyl)isoquinoline | Trace |

| 6 | Phenyl | 7-Methoxy | 4-Bromo-7-methoxy-3-phenylisoquinoline | 57 |

Table 1: Synthesis of 3-substituted 4-bromoisoquinolines via palladium-catalyzed electrocyclization. Data sourced from Zhang, H.-P., et al. (2013). researchgate.net

Heck Reaction Conditions for C4-Substituted Isoquinolines

The Heck reaction is a powerful tool for the functionalization of aryl halides, and it has been successfully applied to commercially available 4-bromoisoquinoline to introduce substituents at the C4-position. This palladium-catalyzed cross-coupling reaction typically involves the reaction of 4-bromoisoquinoline with an alkene, such as an acrylate (B77674) ester, in the presence of a palladium catalyst and a base.

For instance, the reaction of 4-bromoisoquinoline with ethyl acrylate under Heck conditions affords the corresponding α,β-unsaturated ethyl ester in good yield. rsc.org This intermediate can then be further modified, for example, through hydrogenation and amidation, to produce a variety of C4-substituted isoquinoline derivatives. rsc.org The choice of base can influence the reaction rate and yield, with diisopropylethylamine sometimes providing better results than triethylamine. acs.org

| Entry | Acrylate | Base | Reaction Time | Yield (%) |

| 1 | Ethyl Acrylate | Triethylamine | - | 79 |

| 2 | Methyl Acrylate | Diisopropylethylamine | 60-120 min | >76 |

Table 2: Heck reaction of 4-bromoisoquinoline with acrylates. Data sourced from Tsotinis, A., et al. (2007) rsc.org and LookChem (2022). acs.org

Amination Strategies for 1-Amino Isoquinoline Derivatives

The introduction of an amino group at the 1-position of the isoquinoline ring is a crucial step in the synthesis of the target compound and its derivatives. This transformation is typically achieved through nucleophilic substitution reactions on a suitable 1-halo- or other activated isoquinoline precursor.

Nucleophilic Substitution Reactions with Amine Sources

The 1-position of the isoquinoline ring is highly susceptible to nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a viable strategy for introducing an amino group. shahucollegelatur.org.in This can be achieved by reacting a 1-haloisoquinoline, such as 1-chloroisoquinoline, with an amine source. The reaction can be carried out using various amines, including ammonia (B1221849) or primary and secondary amines, often under basic conditions or with transition metal catalysis. nih.govresearchgate.net

For example, the reaction of 1,3-dichloroisoquinoline (B189448) with various adamantane-containing amines results in the selective substitution of the chlorine atom at the 1-position in high yields. researchgate.net The well-known Chichibabin reaction, which uses sodium amide in liquid ammonia, is also a classic method for the synthesis of 1-aminoisoquinoline (B73089). shahucollegelatur.org.in More contemporary methods, such as the Buchwald-Hartwig amination, which employs a palladium catalyst and a suitable ligand, have also been developed to facilitate the C-N bond formation under milder conditions. wikipedia.orgacsgcipr.org

| Entry | Amine Source | Product | Yield (%) |

| 1 | Adamantan-1-amine | 3-Chloro-N-(adamantan-1-yl)isoquinolin-1-amine | 85 |

| 2 | Adamantan-2-amine | 3-Chloro-N-(adamantan-2-yl)isoquinolin-1-amine | 90 |

| 3 | 1-(Adamantan-1-yl)methanamine | N-(Adamantan-1-ylmethyl)-3-chloroisoquinolin-1-amine | 88 |

Table 3: Selective amination of 1,3-dichloroisoquinoline at the C1-position. Data sourced from Malinina, N. S., et al. (2018). researchgate.net

Targeted Functionalization of Bromine at Position 4

The bromine atom at the 4-position of the isoquinoline ring serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This allows for the synthesis of a diverse library of 4-substituted isoquinoline derivatives. As previously discussed in section 2.1.2, the Heck reaction is a prime example of such a functionalization, enabling the formation of carbon-carbon bonds by reacting 4-bromoisoquinoline with alkenes. rsc.orgacs.org

Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille couplings, can be employed to introduce aryl, alkynyl, and stannyl (B1234572) groups, respectively. This strategic functionalization of the C4-bromo position is a cornerstone in the development of novel isoquinoline-based compounds with tailored properties.

Divergent Synthetic Pathways for 4-Bromoisoquinolin-1-amine Analogues

Divergent synthesis is a powerful strategy that allows for the generation of a diverse range of compounds from a common intermediate. researchgate.net In the context of this compound, divergent pathways can be employed to create a library of analogues with varied substitution patterns, which is particularly valuable for structure-activity relationship studies in drug discovery.

One approach to divergent synthesis involves the photocatalytic [4+2] skeleton-editing strategy to produce dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. nih.govrsc.org This method allows for both convergent access to identical products from different starting materials and divergent access to different products from the same starting material. nih.govrsc.org Another strategy involves the use of alkaline metals to promote the divergent synthesis of either 1-aminoisoquinolines or isoquinolines from the same precursors. nih.gov

Furthermore, starting from a pre-functionalized isoquinoline core, such as a 1-tert-butylaminoisoquinoline derivative, various electrophiles can be introduced at the C4-position, leading to a range of substituted isoquinolines. Subsequent modifications at the C1-position, for instance, through dealkylative diazotization to form 1-haloisoquinolines, open up further avenues for diversification via nucleophilic aromatic substitution. nih.govharvard.edu These divergent approaches provide efficient access to a wide array of analogues for further investigation.

Strategies for Positional Isomers and Regioselectivity Control

Achieving the desired 1,4-disubstitution pattern on the isoquinoline core is a significant synthetic challenge. The electronic properties of the isoquinoline ring and the nature of the directing groups play a crucial role in determining the position of incoming substituents.

Several methodologies have been developed to control the regioselectivity of isoquinoline synthesis. One effective strategy involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides. researchgate.net This method can selectively yield 4-bromoisoquinolines or 4-bromoisoquinolones depending on the reaction conditions. For the synthesis of 4-bromoisoquinoline, the reaction is typically carried out in the presence of a palladium(II) bromide (PdBr₂) and copper(II) bromide (CuBr₂) catalyst system in acetonitrile. researchgate.net The bromine is introduced into the C4 position, making the products valuable intermediates for further functionalization. researchgate.net

Another approach utilizes the cyclocondensation of 2-(1-alkynyl)benzaldehydes with primary amines. A copper-mediated aerobic reaction using an excess of copper(I) bromide (CuBr) can produce 4-bromoisoquinolin-1(2H)-ones. researchgate.net The choice of metal catalyst is critical for controlling the cyclization pathway. For instance, in the aminative domino cyclization of 2-alkynylbenzonitriles with secondary amines, copper-based catalysts tend to favor a 6-endo-dig cyclization, leading to the formation of 1-aminoisoquinolines. researchgate.net In contrast, other metal triflates, such as zinc or silver, promote a 5-exo-dig cyclization to yield 1-aminoisoindolines. researchgate.net This catalyst-dependent selectivity is a powerful tool for accessing specific positional isomers.

Furthermore, commercially available 4-bromoisoquinoline can be used as a starting material for introducing substituents at the C4 position via reactions like the Heck reaction, demonstrating the established synthesis of this key intermediate. openmedicinalchemistryjournal.comnih.gov Suzuki coupling reactions have also been successfully employed with 4-substituted 1-bromoisoquinolin-3-amines to introduce aryl groups at the 1-position, followed by cyclization to form more complex heterocyclic systems. core.ac.uk

Table 1: Regioselective Synthesis of 4-Bromo-3-substituted Isoquinolines

| Starting Material (2-Alkynyl Benzyl Azide) | Product | Yield (%) | Reference |

|---|---|---|---|

| R¹=Phenyl, R²=H | 4-Bromo-3-phenylisoquinoline | 75 | researchgate.net |

| R¹=o-Tolyl, R²=H | 4-Bromo-3-o-tolylisoquinoline | 72 | researchgate.net |

| R¹=p-Methoxyphenyl, R²=H | 4-Bromo-3-(4-methoxyphenyl)isoquinoline | 78 | researchgate.net |

Table based on data from a palladium-catalyzed synthesis. researchgate.net

Stereoselective Synthesis Approaches for Chiral Isoquinolines

While this compound itself is achiral, the development of stereoselective methods to produce chiral isoquinoline derivatives is a major area of research, driven by the prevalence of the isoquinoline scaffold in biologically active natural products and pharmaceuticals.

One prominent strategy involves the use of chiral auxiliaries derived from natural sources like amino acids or carbohydrates. benthamdirect.com For example, alanine (B10760859) derivatives have been used as chiral auxiliaries to synthesize chiral 1-substituted isoquinoline derivatives with good yields and high stereoselectivity. nih.gov The chiral auxiliary guides the addition of a nucleophile to the isoquinoline ring system, establishing a stereocenter that can be retained in the final product.

Another approach is the diastereoselective addition of nucleophiles to chiral N-acylisoquinolinium salts. Isoquinolines can be activated by reacting with a chiral chloroformate, such as (R)-menthyl chlorocarbonate, to form an intermediate N-acylisoquinolinium salt. Subsequent reaction with organometallic reagents or electron-rich arenes in a Mannich-type reaction yields 2-acyl-1-aryl-1,2-dihydroisoquinolines. arkat-usa.orgresearchgate.net While the stereoselectivities achieved can be modest, this method provides a direct route to chiral 1-aryl-substituted isoquinolines. arkat-usa.org

The Pictet-Spengler reaction is a classic and powerful method for constructing the tetrahydroisoquinoline core and can be rendered stereoselective. thieme-connect.com A direct and modular stereoselective Pictet-Spengler cyclization between various aldehydes and chiral oxazolidinones using an inexpensive acid catalyst like sulfuric acid has been reported for the efficient synthesis of highly functionalized chiral tetrahydroisoquinolines. thieme-connect.com

Table 2: Stereoselective Arylation of Isoquinolines via Chiral N-Acyliminium Salts

| Chiral Auxiliary | Arene Nucleophile | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (R)-Menthyl Chloroformate | Anisole | 2-((R)-Menthoxycarbonyl)-1-(4-methoxyphenyl)-1,2-dihydroisoquinoline | 64:36 | arkat-usa.org |

| (R)-Menthyl Chloroformate | Thiophene | 2-((R)-Menthoxycarbonyl)-1-(2-thienyl)-1,2-dihydroisoquinoline | 60:40 | arkat-usa.org |

| (S)-Cbz-Phenylalanine | Anisole | 2-((S)-Cbz-Phenylalanyl)-1-(4-methoxyphenyl)-1,2-dihydroisoquinoline | 67:33 | arkat-usa.org |

Table based on data from the Mannich-type reaction of N-acylisoquinolinium salts. arkat-usa.org

Green Chemistry Principles in Isoquinoline Synthesis

The integration of green chemistry principles into synthetic methodologies is essential for reducing environmental impact. This involves the development of metal-free catalytic systems and the use of sustainable reaction conditions.

Metal-Free Catalysis for Isoquinoline Annulation

Transition-metal catalysis is a cornerstone of modern organic synthesis, but the development of metal-free alternatives is a key goal of green chemistry to avoid issues of cost, toxicity, and metal contamination in final products.

A novel metal-free strategy involves the use of an electron donor-acceptor (EDA) complex for photocatalysis. This approach enables the alkylative [3+2] annulation of N-alkyl isoquinolin-2-ium (B8376362) salts with terminal alkynes to form highly functionalized pyrrolo[2,1-a]isoquinolines. rsc.orgrsc.org The reaction is initiated by visible light and proceeds with excellent site selectivity in aqueous media, avoiding the need for external photocatalysts or harsh promoters. rsc.org

Hypervalent iodine reagents have also been employed for the metal-free synthesis of isoquinolones. An oxidative cycloaddition of substituted benzamides and various alkynes can be achieved using bis(trifluoroacetoxy)iodobenzene (PIFA) in the presence of trifluoroacetic acid (TFA). nih.gov This method provides a convenient route to a wide variety of isoquinolones under mild conditions. nih.gov Additionally, an environmentally benign, catalyst-free method has been developed for the synthesis of isoquinoline-fused benzimidazoles by reacting 2-ethynylbenzaldehyde (B1209956) with ortho-phenylenediamines in ethanol (B145695) at room temperature, highlighting an atom-economical approach. rsc.org

Sustainable Reaction Conditions and Methodologies

The adoption of sustainable reaction conditions is another critical aspect of green isoquinoline synthesis. This includes the use of non-toxic, biodegradable solvents, energy-efficient reaction activation methods, and one-pot procedures that minimize waste.

Water, as a green and sustainable solvent, has been successfully utilized in the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govrsc.org This method allows for the synthesis of various isoquinolines and isoquinoline N-oxides with high atom economy and good functional group tolerance under mild conditions, eliminating the need for organic solvents. nih.govrsc.org

Another green approach involves using a homogeneous and recyclable catalytic system. A ruthenium(II) catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, has been used for the synthesis of 1-phenylisoquinoline (B189431) derivatives. ajgreenchem.comniscpr.res.inajgreenchem.com This system allows for simple product extraction and reuse of the catalyst, aligning with green chemistry principles. ajgreenchem.com

Furthermore, the use of ultrasound irradiation has been shown to promote the synthesis of pyrido[2,1-a]isoquinoline derivatives in water at room temperature. nih.gov This catalyst-free multicomponent reaction offers significant advantages, including high yields, short reaction times, and easy work-up procedures, making it a highly efficient and green protocol. nih.gov

Reactivity Profiles and Transformation Pathways of 4 Bromoisoquinolin 1 Amine

Reactivity of the Bromine Moiety at Position 4

The bromine atom on the isoquinoline (B145761) core is a key site for functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The bromine atom at the C4 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the bromine atom. The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system, which helps to stabilize the intermediate Meisenheimer complex.

While specific studies on 4-Bromoisoquinolin-1-amine are limited, the reactivity can be inferred from related 4-bromoisoquinoline (B23445) derivatives. For instance, the reaction of 3-Bromo-4-nitropyridine with amines results in the substitution of the bromine atom, indicating the susceptibility of a halogen at a position activated by a nitro group, which is electronically similar to the activating effect of the nitrogen in the isoquinoline ring.

Table 1: Examples of Nucleophilic Substitution on Bromo-Substituted Heterocycles (Data presented is for analogous compounds to illustrate the principle of the reaction)

| Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |

| 3-Bromo-4-nitroquinoline 1-oxide | 2-Methylaminoethanol | 3-(2-Hydroxyethylamino)-4-nitroquinoline 1-oxide | Acetonitrile (B52724), reflux | - | researchgate.net |

| 3-Bromo-4-nitropyridine | Morpholine | 4-Nitro-3-morpholinopyridine | - | - | researchgate.net |

| 2,4-Dichloroquinazoline | Aniline | 2-Chloro-4-anilinoquinazoline | Various | Good | nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C4 position of this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide, is a widely used method for the arylation of heterocyclic systems. mdpi.comlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

While direct examples for this compound are scarce, studies on similar bromo-substituted heterocycles demonstrate the feasibility and versatility of this reaction. mdpi.comikm.org.mynih.gov

Table 2: Examples of Suzuki-Miyaura Reactions on Bromo-Substituted Aromatic Compounds (Data presented is for analogous compounds to illustrate the scope of the reaction)

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N2O2/Fe3O4 | Na2CO3 | DMA | 4-Acetylbiphenyl | High |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,5-Dimethylphenylboronic acid | Pd(PPh3)4 | Cs2CO3 | Toluene | 4,6-dichloro-5-(3′,5′-dimethylbiphenyl-4-yl)pyrimidine | 80 |

| ortho-Bromoaniline | (2-(Trifluoromethyl)pyridin-4-yl)boronic acid | CataCXium A palladacycle | K3PO4 | 2-MeTHF | 2-((2-(Trifluoromethyl)pyridin-4-yl)phenyl)amine | 91 |

Other notable palladium-catalyzed reactions applicable to the C4-bromo position include the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Buchwald-Hartwig amination (formation of a C-N bond).

Reactivity of the Amino Group at Position 1

The amino group at the C1 position is a versatile functional handle, readily undergoing reactions such as amidation, acylation, alkylation, and arylation.

The primary amino group of this compound can be readily acylated with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. Similarly, amidation with carboxylic acids can be achieved, often requiring activating agents to facilitate the reaction.

Table 3: Representative Acylation and Amidation Reactions of Amines (General examples illustrating the transformation of an amino group)

| Amine | Acylating/Amidating Agent | Product Type | General Conditions |

| Primary Amine | Acyl Chloride | N-Substituted Amide | Base (e.g., pyridine (B92270), triethylamine) |

| Primary Amine | Carboxylic Anhydride | N-Substituted Amide | - |

| Primary Amine | Carboxylic Acid | N-Substituted Amide | Activating agent (e.g., DCC, EDC) or catalyst (e.g., boric acid) |

The nitrogen atom of the amino group can act as a nucleophile in alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides, while N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination, which allows for the formation of a new carbon-nitrogen bond with an aryl halide.

Table 4: Examples of N-Arylation of Amines (Data presented is for analogous compounds to illustrate the principle of the reaction)

| Amine | Aryl Halide | Catalyst | Ligand | Base | Product | Yield (%) |

| Aniline | 4-Chlorotoluene | Pd2(dba)3 | P(t-Bu)3 | NaOtBu | N-(p-tolyl)aniline | 98 |

| Morpholine | 1-Bromo-4-tert-butylbenzene | Pd(OAc)2 | BINAP | NaOtBu | 4-(4-tert-Butylphenyl)morpholine | 98 |

Ring Transformation and Fragmentation Studies

The isoquinoline core, while generally stable, can undergo ring transformation and fragmentation under specific conditions, often studied through mass spectrometry.

Fragmentation of isoquinoline alkaloids in mass spectrometry often involves characteristic losses of substituents. nih.gov For amino-substituted isoquinolines, the loss of ammonia (B1221849) or related nitrogen-containing fragments can be a key fragmentation pathway. nih.gov The presence of a bromine atom would be expected to influence the fragmentation pattern, potentially leading to the loss of a bromine radical or hydrogen bromide.

Ring transformation reactions of isoquinolines are less common but can be induced under certain synthetic or photochemical conditions. For instance, ring-closing metathesis has been applied to enamine derivatives of isoquinolines to construct new ring systems. nih.gov Photochemical rearrangements of isoquinoline N-oxides can also lead to ring-transformed products. nih.gov While specific studies on this compound are not prevalent, the general principles of isoquinoline chemistry suggest that such transformations could be possible under appropriate conditions.

Ring Opening Reactions under Specific Conditions

While the isoquinoline ring is generally stable due to its aromaticity, under specific and often forcing conditions, ring-opening reactions can be induced. A notable mechanism that can lead to ring opening in halo-substituted N-heterocycles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. Although not directly reported for this compound, the behavior of analogous compounds, such as 3-haloisoquinolines, provides valuable insight.

In the ANRORC mechanism, a strong nucleophile, such as the amide ion (NH₂⁻) from sodium amide, attacks an electron-deficient carbon atom of the heterocyclic ring. This initial addition disrupts the aromaticity and can lead to the cleavage of a carbon-nitrogen bond in the ring, resulting in an open-chain intermediate. Subsequent recyclization can then occur, potentially leading to a rearranged product. For this compound, a strong base could potentially initiate such a sequence, although the specific conditions and resulting products would require empirical investigation.

It is important to note that the position of the halogen and other substituents significantly influences the feasibility and outcome of ANRORC-type reactions. The electron-donating nature of the amino group at the 1-position in this compound might modulate the electrophilicity of the ring carbons, potentially affecting the initial nucleophilic attack.

Ring Contraction Mechanisms

Ring contraction of the isoquinoline nucleus is a less common transformation but can be envisaged through specific rearrangement reactions. While no direct examples for this compound are documented, general mechanisms for ring contraction in cyclic systems can be considered.

One potential, though speculative, pathway could involve a Favorskii-type rearrangement if a suitable carbonyl group were introduced adjacent to the bromine atom. In a more relevant context, skeletal rearrangements of nitrogen-containing heterocycles can be induced under thermal or photochemical conditions. For instance, the thermal rearrangement of N-fluoroalkyl-1,2,3-triazoles has been shown to produce substituted isoquinolines, indicating that skeletal reorganization of related nitrogen heterocycles is possible under specific energetic inputs. rsc.orgrsc.org Such a transformation for this compound would likely require significant activation energy and proceed through highly reactive intermediates.

Oxidative and Reductive Transformations of the Isoquinoline Core

The isoquinoline core of this compound can undergo both oxidative and reductive transformations, with the outcome being highly dependent on the reagents and reaction conditions employed.

Oxidative Transformations:

The oxidation of the isoquinoline ring system is generally challenging due to its aromatic stability. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the aromatic system. libretexts.orgyoutube.com The products of such reactions are often phthalic acid derivatives, resulting from the cleavage of the pyridine ring. The presence of the amino group in this compound would likely be susceptible to oxidation as well, potentially leading to nitro derivatives or oxidative coupling products under milder conditions. The oxidation of aromatic amines to nitro compounds is a known transformation, though it often requires specific reagents to avoid side reactions. frontiersin.org

Reductive Transformations:

The isoquinoline nucleus is more amenable to reduction. Catalytic hydrogenation, for instance, can reduce the pyridine ring to afford a tetrahydroisoquinoline derivative. The specific conditions of catalytic hydrogenation (catalyst, pressure, temperature) would influence the extent of reduction. For example, palladium on carbon (Pd/C) is a common catalyst for such transformations. rsc.org

A well-established method for the partial reduction of aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source. wikipedia.orgorganicreactions.org This reaction typically reduces the benzene (B151609) ring of the isoquinoline system to a 1,4-cyclohexadiene (B1204751) derivative. nih.govresearchgate.net The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. The amino group, being electron-donating, and the bromo group, being electron-withdrawing, would direct the reduction in a complex manner.

Furthermore, selective reduction of the C=N bond in the isoquinoline ring can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), particularly after activation of the nitrogen atom (e.g., by acylation). researchgate.netrsc.orgcommonorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org This would lead to a 1,2-dihydroisoquinoline (B1215523) derivative. The bromo substituent would likely remain intact under these mild reducing conditions.

Below is a table summarizing the potential outcomes of these transformations:

| Transformation Type | Reagent/Condition | Potential Product(s) | Notes |

| Ring Opening | Strong nucleophile (e.g., NaNH₂) | Open-chain intermediate, rearranged heterocycle | Based on the ANRORC mechanism observed in analogous systems. |

| Ring Contraction | Thermal/Photochemical activation | Rearranged smaller ring system | Speculative, based on general principles of skeletal rearrangements. |

| Oxidation | Strong oxidant (e.g., hot KMnO₄) | Phthalic acid derivatives | Degradation of the isoquinoline ring. |

| Oxidation | Milder oxidizing agents | Nitro derivatives, oxidative coupling products | The amino group is also susceptible to oxidation. |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 4-Bromo-1,2,3,4-tetrahydroisoquinolin-1-amine | Reduction of the pyridine ring. |

| Reduction | Birch Reduction (Na/NH₃, ROH) | Partially reduced benzene ring derivative | Regioselectivity influenced by both bromo and amino groups. |

| Reduction | NaBH₄ (with N-activation) | 4-Bromo-1,2-dihydroisoquinolin-1-amine | Selective reduction of the C=N bond. |

Medicinal Chemistry and Biological Activity of 4 Bromoisoquinolin 1 Amine Analogues

Broad-Spectrum Biological Activities of Isoquinoline (B145761) Derivatives

The isoquinoline nucleus is a fundamental structural motif in a vast number of natural and synthetic compounds that exhibit a wide array of biological activities. This scaffold is a cornerstone in the development of therapeutic agents, demonstrating efficacy across various disease categories.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimalarial)

Isoquinoline derivatives have been extensively investigated for their antimicrobial properties. Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit essential enzymes, or disrupt cell membrane integrity.

Antibacterial Activity: Numerous studies have highlighted the potent antibacterial effects of isoquinoline derivatives against a spectrum of Gram-positive and Gram-negative bacteria. For instance, certain synthetic isoquinolines have demonstrated significant activity against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium openmedicinalchemistryjournal.com. The introduction of various substituents on the isoquinoline core can modulate this activity. For example, some alkynyl isoquinolines have shown strong bactericidal activity against multidrug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) nih.gov. The mechanism for some of these compounds involves the perturbation of cell wall and nucleic acid biosynthesis nih.gov.

Antifungal Activity: The antifungal potential of isoquinoline derivatives is also well-documented. Certain halogenated isoquinoline derivatives, such as those with chloro groups, have exhibited significant antifungal activity against various fungal pathogens . These findings underscore the potential of developing novel antifungal agents based on the isoquinoline scaffold.

Antimalarial Activity: The isoquinoline core is a key feature in several antimalarial drugs. The development of isoquinoline-containing compounds continues to be an active area of research in the quest for new and effective treatments for malaria mdpi.com.

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Compound 8d | Staphylococcus aureus | 16 |

| Enterococcus faecium | 128 | |

| Compound 8f | Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 32 | |

| Enterococcus faecium | 64 |

MIC (Minimum Inhibitory Concentration) values for two tricyclic isoquinoline derivatives against Gram-positive pathogens. Data sourced from openmedicinalchemistryjournal.com.

Antineoplastic and Cytotoxic Mechanisms

The isoquinoline scaffold is present in numerous anticancer agents, both natural and synthetic. Their antineoplastic effects are often mediated through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, induction of apoptosis, and cell cycle arrest mdpi.commdpi.com.

Research into C4-substituted isoquinolines has demonstrated their cytotoxic potential. For example, certain 4-isoquinoline propanamides have shown activity against human non-small cell lung cancer cell lines frontierspecialtychemicals.com. The cytotoxic activity of isoquinolinequinones has also been a subject of interest, with some derivatives showing potent activity against various human tumor cell lines, including gastric adenocarcinoma, lung cancer, and bladder carcinoma rjpbr.com.

Table 2: Cytotoxicity of C4-Substituted Isoquinoline Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6b | NSCLC-N16-L16 | 44.0 |

| 6c | NSCLC-N16-L16 | 35.6 |

IC50 values for unsaturated 4-isoquinoline propanamides against the human non-small cell lung cancer cell line NSCLC-N16-L16. Data sourced from frontierspecialtychemicals.com.

Anti-Inflammatory and Analgesic Properties

Isoquinoline derivatives have been recognized for their significant anti-inflammatory and analgesic properties. These effects are often linked to the inhibition of key inflammatory mediators and enzymes. A novel isoquinoline derivative, CYY054c, has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by suppressing the NF-κB signaling pathway mdpi.com. Furthermore, some (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have exhibited potent in vivo anti-inflammatory and analgesic effects, with some compounds showing efficacy comparable or superior to indomethacin (B1671933) nih.gov. The mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 nih.gov.

Central Nervous System Activities (e.g., Antipsychotic, Antidepressant)

The isoquinoline core is a key pharmacophore for a variety of centrally acting agents. Certain 3-amino-4-arylisoquinoline derivatives have been shown to possess marked central nervous system depressant and anticonvulsant activities nih.gov. Additionally, halogenated 1-benzyl-tetrahydroisoquinoline derivatives have been developed and evaluated for their affinity for dopamine (B1211576) receptors, indicating their potential as antipsychotic or antidepressant agents mdpi.com. These compounds displayed high affinity for D1-like and/or D2-like dopamine receptors mdpi.com.

Structure-Activity Relationship (SAR) Studies of 4-Bromoisoquinolin-1-amine Analogues

The biological activity of isoquinoline derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

Impact of Halogenation on Biological Efficacy and Reactivity

The introduction of halogen atoms, such as bromine, into the isoquinoline scaffold can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

For instance, in a series of halogenated phenyl- and phenethyl carbamates of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, the halogenated derivatives exerted the most remarkable bactericidal activity . Specifically, fluorophenylpropanoate and halogenated phenyl and phenethyl carbamates were highly effective . In another study, the presence and position of a halogen on the benzylic ring of 1-benzyl-tetrahydroisoquinolines were found to be important factors in modulating affinity for dopamine receptors mdpi.com. Notably, 2'-bromobenzyl derivatives exhibited K(i) values in the nanomolar range mdpi.com.

The bromine atom in this compound is expected to enhance lipophilicity, which could improve cell membrane penetration and interaction with hydrophobic binding pockets of target proteins. The electron-withdrawing nature of bromine can also influence the electronic distribution within the isoquinoline ring, potentially affecting its reactivity and binding characteristics. The position of the bromine at C4 and the amine at C1 creates a specific electronic and steric profile that can be systematically modified to explore and optimize various biological activities.

Influence of Amine Substitution on Target Interaction

Generally, the primary amine can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor. The introduction of alkyl or aryl substituents on this amine can lead to several outcomes:

Steric Effects: Bulkier substituents can either enhance binding by occupying a hydrophobic pocket or hinder it by clashing with the target protein's residues.

Introduction of New Interaction Points: Substituting the amine with functionalized chains (e.g., containing hydroxyl, carboxyl, or other amine groups) can introduce new hydrogen bonding, ionic, or coordination interactions with the target.

For instance, in the development of kinase inhibitors, the N1 amine of an aminoisoquinoline scaffold often serves as a key "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region. Altering the substituents on this amine can fine-tune the potency and selectivity of the inhibitor for different kinases. Similarly, for compounds targeting DNA or DNA-processing enzymes, the amine group can interact with the phosphate (B84403) backbone or the bases within the grooves of the DNA helix.

Positional Isomerism and Pharmacological Profiles

Positional isomerism, which involves altering the arrangement of substituents on the isoquinoline core, plays a pivotal role in defining the pharmacological profile of this compound analogues. The relative positions of the bromine atom, the amine group, and other substituents can drastically change the molecule's shape, electronic properties, and steric profile, leading to different biological activities.

For example, shifting the amino group from the C1 position to other positions (e.g., C5, C8) on the isoquinoline ring would create isomers with distinct biological targets or potencies. Studies on related quinoline-N-oxide isomers, such as 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) and 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO), have demonstrated that positional changes can lead to significant differences in enzyme inhibition and the induction of apoptosis nih.gov. The 2-NSQO isomer was found to be a more potent inhibitor of microsomal NADPH-cytochrome c-reductases compared to the 4-NSQO isomer nih.gov. This highlights how the spatial arrangement of functional groups dictates the interaction with specific biological macromolecules.

The position of the bromine atom is also critical. While a bromine at C4 may confer a specific activity, moving it to C5, C7, or another position would alter the molecule's interaction with its target. The bromine can act as a bulky group, influence the electronics of the ring system through its inductive and resonance effects, and serve as a synthetic handle for further diversification via cross-coupling reactions. The specific location of this halogen is therefore a key design element in modulating the pharmacological profile of this class of compounds.

Molecular Mechanisms of Action in Cellular and Subcellular Systems

Enzyme Inhibition and Receptor Modulation (e.g., Kinases, PARP)

Analogues of this compound have emerged as potent inhibitors of various enzymes, particularly those involved in cell signaling and DNA repair, such as kinases and poly(ADP-ribose) polymerases (PARPs). The aminoisoquinoline scaffold is recognized as a privileged structure for targeting the ATP-binding site of kinases.

Kinase Inhibition: The 4-aminoquinazoline core, structurally similar to 4-aminoisoquinoline (B122460), is present in several FDA-approved kinase inhibitors like gefitinib (B1684475) and erlotinib (B232) nih.gov. By analogy, 4-aminoisoquinoline derivatives are expected to act as ATP-competitive inhibitors. The nitrogen at position 2 of the isoquinoline ring and the exocyclic amine at C1 can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine (B156593) portion of ATP. Substituents at the C4 position, such as the bromine atom, can be directed towards the solvent-exposed region or deeper into hydrophobic pockets, influencing both potency and selectivity. Studies on related 4-aminoquinazoline derivatives have shown that they can effectively inhibit kinases in the PI3K/Akt pathway nih.gov.

PARP Inhibition: The isoquinolinone core, which is closely related to the this compound structure, is a well-established scaffold for the inhibition of PARP enzymes. These enzymes are critical for DNA single-strand break repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with BRCA mutations. Research has identified 5-amino-4-arylisoquinolin-1-ones as selective inhibitors of PARP-2 nih.gov. Furthermore, extensive structure-activity relationship studies have been conducted on isoquinolinone and naphthyridinone-based PARP1 inhibitors, leading to the identification of preclinical candidates nih.gov. These inhibitors function by binding to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, which leads to cell death.

Nucleic Acid Interaction and Cell Cycle Regulation

The planar aromatic system of the isoquinoline ring allows these molecules to interact with nucleic acids, primarily through intercalation between base pairs of DNA or by binding to the grooves. Such interactions can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Nucleic Acid Interaction: While direct studies on this compound may be limited, related polycyclic aromatic systems like indenoisoquinolines are known to be potent DNA intercalators and topoisomerase I inhibitors. Some indenoisoquinolines also bind to and stabilize G-quadruplex structures, particularly in the promoter regions of oncogenes like c-MYC, thereby downregulating their expression researchgate.net. The amino group on the 4-aminoisoquinoline scaffold can form hydrogen bonds with the phosphate backbone of DNA, further stabilizing the interaction.

Cell Cycle Regulation: By interfering with DNA integrity or inhibiting key cell cycle kinases (as discussed in 4.3.1), this compound analogues can induce cell cycle arrest. Studies on 3-arylisoquinolinones have demonstrated their ability to cause a reversible cell cycle arrest at the G2/M phase researchgate.net. Similarly, novel 4-aminoquinazoline derivatives have been shown to cause cell cycle arrest in the G1 phase by inhibiting the PI3K signaling pathway nih.gov. This disruption of the normal cell cycle progression prevents cancer cells from proliferating and can trigger apoptotic pathways. The specific phase of cell cycle arrest often depends on the specific molecular target of the compound.

Apoptosis Induction Pathways and Cytotoxicity

A primary outcome of the enzymatic inhibition and cell cycle disruption caused by this compound analogues is the induction of apoptosis, or programmed cell death, leading to their cytotoxic effects against cancer cells.

The cytotoxic potential of this scaffold has been demonstrated through the synthesis of C4-substituted isoquinolines from 4-bromoisoquinoline (B23445), which showed activity against human non-small cell lung cancer cell lines openmedicinalchemistryjournal.comresearchgate.net. The mechanisms by which these and related compounds induce apoptosis are multifaceted and can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Inhibition of survival signaling pathways (e.g., PI3K/Akt) or the accumulation of DNA damage (e.g., through PARP inhibition) can lead to the disruption of the mitochondrial membrane potential. This triggers the release of cytochrome c and the subsequent activation of a caspase cascade, involving initiator caspase-9 and executioner caspase-3, ultimately leading to apoptosis nih.govnih.gov.

Extrinsic Pathway: Some compounds may upregulate the expression of death receptors on the cell surface, sensitizing cancer cells to apoptosis-inducing ligands.

Other Mechanisms: Studies on the structurally similar 4-aminopyridine (B3432731) have shown that it can induce apoptosis by increasing intracellular calcium concentrations nih.gov.

The cytotoxic effects of 4-aminoquinoline (B48711) derivatives have been evaluated against various human breast tumor cell lines, with some analogues showing potent activity nih.govnih.gov.

Therapeutic Potential and Applications in Drug Development

The diverse biological activities of this compound analogues position them as a highly promising scaffold for the development of new therapeutic agents, particularly in oncology. Their ability to potently and often selectively inhibit key enzymes like kinases and PARPs makes them attractive candidates for targeted cancer therapy.

The demonstrated cytotoxicity and ability to induce cell cycle arrest and apoptosis in cancer cells further underscore their therapeutic potential. The this compound core represents a versatile template for medicinal chemists. The bromine at the C4 position serves as a convenient synthetic handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Similarly, the amine at the C1 position can be readily modified to optimize target binding and pharmacokinetic properties.

The development of these compounds could lead to new treatments for various cancers, including those resistant to current therapies. Their mechanisms of action, such as PARP inhibition, are particularly relevant for treating cancers with specific genetic vulnerabilities, aligning with the principles of personalized medicine. Further preclinical and clinical investigation of optimized this compound analogues is warranted to fully realize their therapeutic potential.

Isoquinoline Scaffolds as Privileged Pharmacophores in Drug Design

The isoquinoline framework is a prominent heterocyclic aromatic compound that is recognized as a "privileged scaffold" in the field of medicinal chemistry. This designation is attributed to its recurring presence in a multitude of natural products and synthetically developed therapeutic agents, demonstrating a remarkable ability to interact with a wide array of biological targets. The structural versatility of the isoquinoline nucleus allows it to serve as a foundational template for the design and discovery of novel drugs.

Embedded within the core structure of numerous alkaloids found in various plant species, the isoquinoline motif is a key component of molecules with significant physiological effects. This natural prevalence has inspired medicinal chemists to explore the synthetic diversification of this scaffold, leading to the development of compounds with a broad spectrum of pharmacological activities. Research has consistently shown that derivatives of isoquinoline exhibit a wide range of therapeutic properties, including but not limited to:

Anticancer

Antimicrobial

Antifungal

Anti-inflammatory

Antioxidant

Antihypertensive

Antidepressant

The ability of the isoquinoline scaffold to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. This adaptability is crucial in modern drug development, where the goal is to create molecules with high potency, selectivity, and favorable pharmacokinetic profiles. Consequently, the synthesis of novel isoquinoline derivatives remains a dynamic and highly active area of research, continually providing new avenues for the treatment of a diverse range of human diseases.

Preclinical Evaluation and Lead Optimization Strategies

Following the identification of a promising bioactive compound, or "hit," the subsequent phases of preclinical evaluation and lead optimization are critical in the drug discovery pipeline. This stage involves a systematic process of refining the chemical structure of the initial compound to enhance its therapeutic potential. The primary objectives of lead optimization are to improve efficacy, selectivity, and metabolic stability, while simultaneously reducing any potential toxicity. This iterative process of design, synthesis, and testing is fundamental to developing a viable drug candidate.

A key component of lead optimization is the detailed exploration of the structure-activity relationship (SAR). SAR studies aim to understand how specific structural modifications to a lead compound influence its biological activity. By systematically altering different parts of the molecule, medicinal chemists can identify the key functional groups and structural features that are essential for its therapeutic action. This knowledge allows for the rational design of analogues with improved properties.

In the context of isoquinolin-1-amine derivatives, lead optimization strategies would focus on modifications at various positions of the isoquinoline core. For instance, in a study focused on the optimization of 6-substituted isoquinolin-1-amine analogues as Rho kinase (ROCK) inhibitors, researchers systematically introduced different substituents to enhance potency and pharmacokinetic properties. The initial fragment-derived hits were modified to improve their interaction with the ATP-binding site of the kinase.

One of the key optimization strategies in this study was the removal of the basic center of the aminoisoquinoline to improve the pharmacokinetic profile of the compounds. Further modifications involved the introduction of various substituents at the 6-position of the isoquinoline ring to explore the SAR. The findings from such studies can be summarized in a data table to visualize the impact of different functional groups on the inhibitory activity.

Table 1: Structure-Activity Relationship of 6-Substituted Isoquinolin-1-amine Analogues as ROCK-I Inhibitors

| Compound ID | R Group (at 6-position) | ROCK-I IC50 (nM) |

|---|---|---|

| 1 | -H | 1000 |

| 2a | -OMe | 500 |

| 2b | -Cl | 300 |

| 2c | -Me | 450 |

| Lead Compound | -[Optimized Side Chain] | <10 |

This table is a representative example based on the principles of lead optimization for isoquinolin-1-amine derivatives and does not represent actual data for this compound analogues.

Beyond improving potency, lead optimization also addresses the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. Modifications are made to enhance oral bioavailability, improve metabolic stability, and reduce off-target effects. This multi-parameter optimization is essential to ensure that the lead compound has the necessary characteristics to be effective and safe in in-vivo settings. The ultimate goal of this phase is to identify a preclinical candidate that can be advanced into clinical trials for further evaluation.

Computational Chemistry Approaches in 4 Bromoisoquinolin 1 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 4-Bromoisoquinolin-1-amine, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations would also yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy. A study on the related compound, 4-bromoisoquinoline (B23445), utilized DFT to carry out calculations of energy, structural parameters, and vibrational wavenumbers, demonstrating the utility of this approach for isoquinoline (B145761) systems. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)

| Property | Calculated Value |

| Optimized Energy (Hartree) | -3250.1234 |

| Dipole Moment (Debye) | 2.5 |

| Point Group | C1 |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals, indicating the most likely sites for electrophilic and nucleophilic attack. The amino group is expected to significantly influence the HOMO, while the isoquinoline ring system would be the primary location of the LUMO.

Table 2: Illustrative FMO Parameters for this compound (Note: This table is for illustrative purposes and does not represent published data.)

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Molecular Modeling and Simulation for Biological Interactions

Molecular modeling techniques are instrumental in drug discovery and development, providing insights into how a molecule might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this method would be used to predict its binding affinity and mode of interaction with various protein targets, such as kinases or other enzymes implicated in disease. The docking process involves placing the ligand (this compound) into the binding site of a receptor and scoring the different poses based on a scoring function that estimates the binding energy. The results can help identify potential biological targets and guide the design of more potent analogs.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would provide detailed information about its conformational flexibility and the stability of its interactions. By simulating the movements of atoms and molecules over a period of time, researchers can observe how the ligand adapts its conformation within a binding site and assess the stability of the ligand-protein complex. This information is crucial for understanding the thermodynamic basis of binding and for refining the results obtained from molecular docking.

In Silico Prediction Methods for Pharmacokinetic and Pharmacodynamic Relevance

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the evaluation of potential drug candidates, helping to minimize late-stage failures in drug development. nih.govtandfonline.comspringernature.comnih.gov For this compound, various computational tools and webservers can be employed to estimate its pharmacokinetic profile.

Pharmacokinetic (ADMET) Predictions:

A variety of open-access and commercial software can be utilized to predict the ADMET properties of this compound. nih.govtandfonline.com These tools use algorithms based on large datasets of experimentally determined properties to model the behavior of new compounds. For instance, the physicochemical properties of a molecule are fundamental to its pharmacokinetic profile.

An illustrative in silico ADMET profile for this compound, generated using hypothetical predictive models based on its structure, is presented below. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication for Drug-Likeness |

| Physicochemical Properties | ||

| Molecular Weight | 223.07 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 2.58 | Optimal for membrane permeability |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Good intestinal absorption and BBB penetration potential |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for CNS activity |

| CYP450 Inhibition (e.g., CYP2D6) | Inhibitor (Predicted) | Potential for drug-drug interactions |

| P-glycoprotein Substrate | No | Less susceptible to efflux-mediated resistance |

| Pharmacodynamics | ||

| Bioavailability Score | 0.55 | Good probability of having favorable oral bioavailability |

This table is for illustrative purposes and is based on general predictions for similar chemical structures. Actual values would need to be determined through specific in silico modeling and experimental validation.

Pharmacodynamic Predictions:

Computational methods are also instrumental in predicting the pharmacodynamic relevance of this compound. Pharmacophore modeling, for example, can identify the three-dimensional arrangement of chemical features essential for biological activity. parssilico.comschrodinger.comcomputabio.com By comparing the pharmacophore of this compound with those of known active compounds, potential biological targets can be identified.

For instance, the isoquinoline scaffold is present in numerous kinase inhibitors. japsonline.comjbclinpharm.org A pharmacophore model for a specific kinase could be used to virtually screen this compound and its derivatives for their potential to bind to the ATP-binding site of the kinase. Such models typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics and data mining techniques are powerful tools for exploring the structure-activity relationship (SAR) landscape of a series of compounds. japsonline.com This exploration helps in understanding how small changes in chemical structure can lead to significant changes in biological activity, a phenomenon often referred to as "activity cliffs". nih.govnih.govadventinformatics.comresearchgate.net

Structure-Activity Landscape Index (SALI):

A key metric used in this analysis is the Structure-Activity Landscape Index (SALI), which quantifies the steepness of the SAR landscape. nih.govadventinformatics.comresearchgate.net The SALI value for a pair of molecules is calculated as the ratio of the difference in their biological activities to their structural similarity. A high SALI value indicates an "activity cliff," where a minor structural modification results in a large change in activity.

The formula for SALI is: SALIij = |Activityi - Activityj| / (1 - Similarityij)

Where:

Activityi and Activityj are the biological activities of molecules i and j.

Similarityij is the structural similarity between molecules i and j (often calculated using Tanimoto similarity of molecular fingerprints).

By calculating SALI values for a dataset of this compound analogs, researchers can identify key structural modifications that significantly impact biological activity. This information is invaluable for guiding the design of more potent and selective compounds.

Table 2: Illustrative SALI Values for Hypothetical Analogs of this compound

| Analog Pair | R-Group Modification | Tanimoto Similarity | pIC50 Analog 1 | pIC50 Analog 2 | SALI Value | SAR Interpretation |

| 1 | H vs. CH₃ at C-6 | 0.92 | 6.5 | 6.7 | 2.5 | Smooth SAR |

| 2 | H vs. OCH₃ at C-7 | 0.88 | 6.5 | 7.8 | 10.8 | Moderate Cliff |

| 3 | H vs. Cl at C-5 | 0.95 | 6.5 | 8.5 | 40.0 | Significant Activity Cliff |

| 4 | Br at C-4 vs. I at C-4 | 0.85 | 7.2 | 7.3 | 0.67 | Smooth SAR |

This table presents hypothetical data to illustrate the concept of SALI analysis. The pIC50 values are logarithmic measures of inhibitory concentration.

Data Mining and QSAR:

Data mining of large chemical databases, such as ChEMBL or the Kinase Knowledgebase (KKB), can reveal existing SAR data for compounds containing the isoquinoline scaffold. nih.govnih.govmrc.ac.ukoup.com This information can be used to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. japsonline.comjapsonline.comnih.gov

For this compound, a QSAR model could be developed using a set of its analogs with known activities against a particular biological target. The model would use molecular descriptors (numerical representations of chemical structure) to predict the activity of new, untested derivatives. This predictive capability allows for the virtual design and screening of novel compounds with potentially improved properties, thereby accelerating the drug discovery process.

Advanced Derivatization Strategies for 4 Bromoisoquinolin 1 Amine Functionalization

Amine Derivatization for Enhanced Analytical Performance (e.g., HPLC, MS)

The primary amine group of 4-Bromoisoquinolin-1-amine can be chemically modified to improve its detection and separation in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Because primary amines can exhibit poor chromatographic retention and ionization efficiency, derivatization is a key strategy to enhance analytical sensitivity and selectivity. researchgate.netthermofisher.com This involves reacting the amine with a reagent that introduces a chromophore for UV-Vis detection or a fluorophore for fluorescence detection, which is typically more sensitive. researchgate.netresearchgate.net Furthermore, derivatization can reduce the polarity of the analyte, leading to better retention on reverse-phase HPLC columns. thermofisher.com

Common pre-column derivatization reagents for primary amines include:

Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form stable thiourea (B124793) derivatives that can be detected by UV absorption around 240-254 nm. thermofisher.comscribd.com

o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com However, these derivatives can be unstable. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): A widely used reagent that reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. thermofisher.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield intensely fluorescent sulfonamide adducts, although it can also react with other functional groups like phenols. researchgate.net

2-Nitro-4-trifluoromethylfluorobenzene: This reagent reacts with amines to create products with strong UV absorption at higher wavelengths (around 416 nm), which can improve selectivity by shifting the absorbance away from many interfering compounds. google.com

The derivatization process for this compound would involve reacting the compound with one of these reagents under optimized conditions (e.g., specific pH, temperature, and time) prior to HPLC injection. The resulting derivative would exhibit enhanced signal intensity and improved chromatographic behavior, allowing for more accurate and sensitive quantification in complex matrices.

Table 1: Common Derivatizing Reagents for Amine Analysis

| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Advantages |

|---|---|---|---|---|

| Phenyl isothiocyanate | PITC | Primary & Secondary Amines | UV | Forms stable thiourea derivatives. scribd.com |

| o-Phthaldialdehyde | OPA | Primary Amines | Fluorescence | Rapid reaction under mild conditions. thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Forms highly stable and fluorescent products. thermofisher.com |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines, Phenols | Fluorescence | Produces intensely fluorescent derivatives. researchgate.net |

| 2-Nitro-4-trifluoromethylfluorobenzene | - | Primary & Secondary Amines | UV | Product absorbs at high wavelength, enhancing selectivity. google.com |

Formation of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The bifunctional nature of this compound makes it a valuable precursor for constructing more complex, fused heterocyclic systems. These reactions build new rings onto the isoquinoline (B145761) core, often leading to compounds with unique chemical and pharmacological properties.

Condensation and annulation reactions typically involve the formation of a new ring through a sequence of reactions, such as condensation followed by cyclization. The 1-amino group of the isoquinoline is a key nucleophile that can initiate these transformations.

Domino Reactions: An efficient protocol for synthesizing substituted 1-aminoisoquinolines involves a domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines. nih.govbeilstein-journals.org This highlights the general reactivity of amine nucleophiles in cyclizing onto a cyano group to form the 1-aminoisoquinoline (B73089) core. nih.govbeilstein-journals.org

Annulation via Heck Cyclization: A powerful strategy for annulation is the domino condensation-Heck cyclization. For instance, the related isomer, 4-bromoisoquinolin-3-amine, undergoes a palladium-catalyzed annulation with acetaldehyde (B116499) to form 3H-pyrrolo[2,3-c]isoquinoline. arkat-usa.org This reaction proceeds via an initial condensation between the amine and acetaldehyde, followed by an intramolecular Heck reaction that forms the new five-membered pyrrole (B145914) ring. arkat-usa.org A similar strategy could plausibly be applied to this compound to generate novel fused systems.

Annulation reactions, such as the Robinson annulation which combines a Michael addition with an aldol (B89426) condensation to form a six-membered ring, represent another major class of ring-forming strategies in organic synthesis. researchgate.net

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are a powerful tool for building heterocyclic rings. A key example is the synthesis of the rsc.orgnih.govresearchgate.nettriazolo[5,1-a]isoquinoline system, a fused heterocycle of significant interest.

A common route to this scaffold involves the reaction of a 1-aminoisoquinoline derivative with a reagent that provides the remaining atoms for the triazole ring. One established method reacts 2-aminoisoquinolinium salts with aldehydes to furnish 2-substituted rsc.orgnih.govresearchgate.nettriazolo[5,1-a]isoquinolines. researchgate.netacs.org Another approach utilizes a mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles. researchgate.net

For this compound, a plausible pathway to the corresponding 8-bromo- rsc.orgnih.govresearchgate.nettriazolo[5,1-a]isoquinoline derivative would involve a two-step sequence: